5-(Benzyloxy)-2-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGMBWHENHXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 2 Fluorobenzoic Acid
Classical Approaches for the Synthesis of 5-(Benzyloxy)-2-fluorobenzoic Acid
Classical syntheses are foundational in organic chemistry and provide reliable, though often less efficient, routes to target molecules. These methods typically involve the formation of highly reactive organometallic intermediates or the stepwise modification of existing functional groups.
One of the most direct classical methods for introducing a carboxylic acid group onto an aromatic ring is through halogen-metal exchange followed by carboxylation. This strategy involves the reaction of an aryl halide with a strong organometallic base or metal, followed by quenching the resulting aryl-metal species with carbon dioxide.
The logical precursor for this route is 1-(benzyloxy)-4-bromo-2-fluorobenzene (B134947). scribd.com This starting material can be subjected to a halogen-metal exchange reaction using an organolithium reagent, such as n-butyllithium or sec-butyllithium, or by forming a Grignard reagent with magnesium metal. The resulting aryllithium or arylmagnesium intermediate is a potent nucleophile that readily attacks carbon dioxide (often introduced as a gas or in solid form as dry ice). A subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound. The regioselectivity of the metal-halogen exchange is highly reliable, occurring exclusively at the carbon-bromine bond, which is significantly more reactive than the carbon-fluorine bond. organic-chemistry.org
Table 1: Representative Conditions for Halogen-Metal Exchange and Carboxylation
| Step | Reagent/Condition | Solvent | Temperature (°C) | Purpose |
| 1 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | -78 | Formation of aryllithium intermediate |
| 2 | Carbon Dioxide (CO₂) (gas or solid) | Tetrahydrofuran (THF) | -78 to room temp. | Carboxylation |
| 3 | Aqueous HCl (e.g., 1M) | - | 0 to room temp. | Protonation to yield the carboxylic acid |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, the starting material would be 4-(benzyloxy)-1-fluorobenzene.
In this substrate, the fluorine atom acts as the primary directing group. Fluorine is known to direct lithiation to its ortho position due to its inductive electron-withdrawing effect, which increases the acidity of the adjacent protons. psu.edu The benzyloxy group, while not a classical strong DMG, can influence the reaction but the ortho-directing ability of fluorine typically dominates. The reaction is carried out using a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent at low temperatures. psu.eduuwindsor.ca The resulting ortho-lithiated species is then quenched with carbon dioxide to install the carboxyl group at the 2-position, yielding the target acid.
Table 2: Plausible Conditions for Directed Ortho-Metalation Synthesis
| Step | Reagent/Condition | Solvent | Temperature (°C) | Purpose |
| 1 | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Regioselective deprotonation ortho to fluorine |
| 2 | Carbon Dioxide (CO₂) (gas or solid) | Tetrahydrofuran (THF) | -78 to room temp. | Carboxylation of the lithiated species |
| 3 | Aqueous HCl (e.g., 1M) | - | 0 to room temp. | Protonation to yield the final product |
Functional group interconversion (FGI) provides an alternative pathway where the carboxylic acid is derived from a pre-existing functional group at the target position. mdpi.com Two common FGI routes to carboxylic acids are the oxidation of a corresponding aldehyde or the hydrolysis of a nitrile.
For this synthesis, the required precursors would be 5-(benzyloxy)-2-fluorobenzaldehyde or 2-(benzyloxy)-5-fluorobenzonitrile (B1396749). bldpharm.com The aldehyde can be synthesized from 2-fluoro-5-hydroxybenzaldehyde (B21085) via a Williamson ether synthesis with benzyl (B1604629) bromide. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or more mildly with sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger.
Alternatively, the hydrolysis of 2-(benzyloxy)-5-fluorobenzonitrile offers a robust route. The nitrile group can be converted to a carboxylic acid under harsh acidic or basic conditions. chemicalbook.com Typically, this involves heating the nitrile with a strong acid like sulfuric acid or a strong base such as sodium hydroxide (B78521), followed by an acidic workup.
Table 3: Representative Conditions for Functional Group Interconversion
| Precursor | Method | Reagents | Solvent | Typical Condition |
| 5-(Benzyloxy)-2-fluorobenzaldehyde | Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | t-Butanol/Water | Room Temperature |
| 2-(Benzyloxy)-5-fluorobenzonitrile | Hydrolysis (Basic) | Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | Reflux |
| 2-(Benzyloxy)-5-fluorobenzonitrile | Hydrolysis (Acidic) | Sulfuric Acid (H₂SO₄) | Water | Reflux |
Modern Catalytic and Sustainable Syntheses of this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. These approaches are increasingly applied to the synthesis of complex molecules like this compound.
Transition metal catalysis provides a powerful alternative to classical carboxylation methods. nih.gov Catalysts based on palladium, copper, or nickel can facilitate the carboxylation of aryl halides or pseudohalides with carbon dioxide, often under much milder conditions than stoichiometric organometallic reactions. acs.org
For the synthesis of this compound, the starting material 1-(benzyloxy)-4-bromo-2-fluorobenzene is an ideal candidate for this transformation. A typical palladium-catalyzed cycle would involve the oxidative addition of the aryl bromide to a Pd(0) complex, forming an arylpalladium(II) intermediate. This intermediate can then react with CO₂, followed by reductive elimination to yield the carboxylated product and regenerate the Pd(0) catalyst. nih.govnih.gov Similarly, copper-catalyzed systems, often using ligands like TMEDA, can effect the carboxylation of aryl iodides and bromides. acs.org These reactions may require a stoichiometric reductant to facilitate the catalytic cycle.
Table 4: General Conditions for Transition Metal-Catalyzed Carboxylation
| Catalyst System | Ligand | Base/Reductant | CO₂ Source | Solvent |
| Pd(OAc)₂ / Photocatalyst | Phosphine Ligand (e.g., dppf) | Amine Base (e.g., iPr₂NEt) | CO₂ (1 atm) | DMSO |
| CuI | N,N'-Dimethylethylenediamine (DMEDA) | Cs₂CO₃ | CO₂ (1 atm) | DMSO |
| NiCl₂(dppp) | 1,3-Bis(diphenylphosphino)propane (dppp) | Manganese (Mn) powder | CO₂ (1 atm) | DMF |
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in sustainable chemistry. However, the direct organocatalytic carboxylation of an unactivated C-H or C-X bond on an aromatic ring like that in a precursor to this compound is a challenging and less developed area.
While direct organocatalytic examples for this specific synthesis are not prevalent in the literature, related methodologies suggest potential future directions. For instance, base-mediated carboxylations, which can be considered a form of organocatalysis, have been explored. A French patent describes the carboxylation of phenol (B47542) ethers by first forming the phenoxide salt with a strong base in a polar aprotic solvent, followed by reaction with CO₂ at elevated pressure and temperature. google.com Furthermore, enzymatic C-H carboxylation using enzymes like UbiD has shown promise for the direct functionalization of aromatic compounds with CO₂, highlighting a potential biocatalytic route. nih.gov These emerging areas represent the frontier of carboxylation chemistry but are not yet established methods for the routine synthesis of this target compound.
Biocatalytic Transformations Towards this compound Precursors
While specific biocatalytic routes to this compound are not extensively documented in publicly available literature, the principles of biocatalysis can be applied to the synthesis of its key precursors, such as 2-fluoro-5-hydroxybenzoic acid. Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.
One potential application of biocatalysis is in the enzymatic hydrolysis of a suitable precursor. For instance, if a precursor molecule contains an ester group, a lipase (B570770) could be employed for its selective hydrolysis to the corresponding carboxylic acid under mild pH and temperature conditions. The choice of enzyme would be critical and would likely require screening of various lipases to find one with the desired activity and selectivity for the specific substrate.
Another area where biocatalysis could be impactful is in the resolution of chiral intermediates, should any be present in an alternative synthetic route. Enzymes such as lipases or esterases can exhibit high enantioselectivity, allowing for the separation of enantiomers to produce a single, desired stereoisomer.
Furthermore, research into the anaerobic degradation of aromatic compounds by microorganisms has identified novel enzymatic reactions. For example, benzylsuccinate synthase, a glycyl radical enzyme, is involved in the anaerobic metabolism of toluene (B28343). researchgate.net While not directly applicable to the synthesis of this compound, this highlights the potential for discovering or engineering novel enzymes for the functionalization of aromatic rings. The inhibitory effects of various aromatic compounds with different functional groups on enzymatic hydrolysis have been studied, providing insights into substrate-enzyme interactions that are crucial for designing effective biocatalytic processes. qub.ac.uk
The development of a specific biocatalytic step for a precursor to this compound would involve a dedicated research and development effort, including enzyme screening, optimization of reaction conditions (pH, temperature, solvent), and enzyme immobilization for industrial-scale application.
Green Chemistry Principles in the Production of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for the production of fine chemicals like this compound. wjpmr.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key reaction in the synthesis of this compound is the benzylation of the hydroxyl group of a precursor like 5-hydroxy-2-fluorobenzoic acid. Traditional benzylation methods often use reactive and hazardous reagents like benzyl bromide and strong bases in volatile organic solvents. A greener approach would involve the use of benzyl alcohol, a less hazardous reagent, in the presence of a recyclable catalyst. google.com The use of a solid-supported acid or base catalyst could simplify the purification process and allow for catalyst reuse, reducing waste.
The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of water or other environmentally benign solvents is preferred. If an organic solvent is necessary, the selection should be based on its safety profile, environmental impact, and ease of recycling. Solvent-free, or neat, synthesis conditions are also an attractive option to explore. wjpmr.comresearchgate.net
Energy efficiency is another core principle of green chemistry. wjpmr.com This can be achieved by designing reactions that can be conducted at or near ambient temperature and pressure, thus reducing the energy required for heating or cooling. Microwave-assisted synthesis is another technique that can sometimes lead to shorter reaction times and reduced energy consumption. wjpmr.com
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Design synthetic routes to minimize byproducts. |
| Atom Economy | Utilize catalytic methods to maximize incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Replace hazardous reagents like benzyl bromide with safer alternatives like benzyl alcohol. google.com |
| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but its synthesis should minimize risks. |
| Safer Solvents and Auxiliaries | Prioritize water or recyclable, non-toxic solvents over volatile organic compounds. |
| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. wjpmr.com |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, consider bio-based solvents or catalysts. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps in the synthetic route. |
| Catalysis | Employ catalysts in small amounts instead of stoichiometric reagents. wjpmr.com |
| Design for Degradation | Not directly applicable to the synthesis, but relevant to the product's lifecycle. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize the formation of impurities. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and releases. |
Process Optimization and Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization and scale-up parameters to ensure safety, efficiency, and cost-effectiveness.
Reaction Engineering Aspects in Large-Scale Production of this compound
Reaction engineering plays a pivotal role in the successful scale-up of chemical processes. researchgate.netnorthwestern.edu For the synthesis of this compound, key reaction steps, such as the benzylation of 5-hydroxy-2-fluorobenzoic acid, need to be thoroughly understood and controlled.
Reactor Selection and Design: The choice of reactor depends on the reaction kinetics, heat transfer requirements, and mixing characteristics. For a liquid-phase reaction, a stirred-tank reactor (STR) is a common choice. The design of the STR, including the impeller type and baffling, is crucial for achieving efficient mixing and heat removal, especially if the reaction is exothermic. For continuous processes, a plug flow reactor (PFR) or a series of STRs might be more suitable. aiche.org
Kinetics and Modeling: A thorough understanding of the reaction kinetics is essential for process optimization and control. This involves determining the reaction order, rate constants, and activation energy. This data can be used to develop a mathematical model of the reaction, which can then be used to simulate the process and identify optimal operating conditions.
Process Control: Implementing a robust process control strategy is necessary to maintain consistent product quality and ensure safe operation. This includes monitoring and controlling key parameters such as temperature, pressure, pH, and reactant concentrations in real-time.
| Parameter | Consideration for Large-Scale Production |
| Reactor Type | Stirred-tank reactor for batch processes; Plug flow reactor for continuous processes. aiche.org |
| Agitation | To ensure homogeneity and enhance mass and heat transfer. |
| Temperature Control | Crucial for controlling reaction rate and minimizing side reactions. |
| Pressure Control | Important for reactions involving gaseous reactants or volatile components. |
| Reactant Addition Rate | Controlled addition to manage exotherms and improve selectivity. |
| Reaction Time | Optimized to maximize conversion and minimize byproduct formation. |
Purity Profile Management for Synthesized this compound
Ensuring the purity of the final this compound product is of paramount importance, particularly if it is intended for use in applications with stringent quality requirements. Impurity profiling is the process of identifying and quantifying all impurities in the drug substance. nih.govijpsonline.comresearchgate.net
Identification of Potential Impurities: A systematic approach should be taken to identify all potential impurities that could arise during the synthesis. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. A thorough understanding of the reaction mechanism is crucial for predicting the formation of these impurities.
Analytical Methods: A suite of analytical techniques is required for the comprehensive analysis of the purity profile. High-performance liquid chromatography (HPLC) is the workhorse for separating and quantifying impurities. ijpsonline.com Other techniques such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used for the identification and structural elucidation of impurities. nih.gov
Control of Impurities: Once potential impurities are identified, strategies must be developed to control their levels in the final product. This can be achieved through:
Optimization of Reaction Conditions: Modifying reaction parameters such as temperature, pressure, and stoichiometry to minimize the formation of byproducts.
Purification of Intermediates: Purifying key intermediates to prevent the carry-over of impurities into subsequent steps.
Final Product Purification: Employing effective purification techniques such as crystallization, chromatography, or extraction to remove impurities from the final product. Crystallization is often the preferred method for the final purification of solid compounds due to its efficiency and scalability.
Stability Studies: Stability testing of the final product under various conditions (e.g., temperature, humidity, light) is necessary to identify any degradation products that may form over time. This information is crucial for establishing the shelf-life of the product.
| Impurity Type | Potential Source | Control Strategy |
| Starting Materials | Incomplete reaction | Optimization of reaction conditions; Purification of final product. |
| Intermediates | Incomplete reaction in subsequent steps | Optimization of reaction conditions; Purification of final product. |
| Byproducts | Side reactions | Optimization of reaction conditions to improve selectivity. |
| Degradation Products | Instability of the product | Stability studies; Appropriate storage conditions. |
| Residual Solvents | Incomplete removal during purification | Drying under vacuum; Selection of appropriate solvents. |
Reactivity and Derivatization Strategies of 5 Benzyloxy 2 Fluorobenzoic Acid
Reactions at the Carboxylic Acid Moiety of 5-(Benzyloxy)-2-fluorobenzoic Acid
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups through various activation and coupling strategies.
Esterification and Amidation Reactions of this compound
Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. This can be achieved through several methods, most commonly the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com Given that fluorinated aromatic carboxylic acids can be readily esterified, this method is directly applicable. rsc.org For example, using a heterogeneous catalyst like acid-activated Montmorillonite (B579905) K10 clay allows for solvent-free esterification of substituted benzoic acids with alcohols such as methanol (B129727) or benzyl (B1604629) alcohol at reflux temperatures. ijstr.org The use of solid acid catalysts simplifies product purification and offers an environmentally benign alternative to traditional mineral acids like sulfuric acid. ijstr.orgiiste.org
| Reaction | Reagents | Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Alkyl 5-(benzyloxy)-2-fluorobenzoate |
| Solid-Acid Catalysis | Alcohol, Modified Montmorillonite K10 | Solvent-free, Reflux (approx. 5 hours) | Alkyl 5-(benzyloxy)-2-fluorobenzoate |
| Derivatization for GC-MS | Methanol, UiO-66-NH₂ catalyst | 150 °C, 10 hours | Methyl 5-(benzyloxy)-2-fluorobenzoate |
Amidation: The synthesis of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group and the basicity of the amine. Direct amidation can be achieved by heating the acid and amine at high temperatures to drive off water, often with a catalyst. researchgate.netdntb.gov.ua For instance, reusable Lewis acid catalysts like Nb₂O₅ have proven effective for the direct amidation of various carboxylic acids, including benzoic acid derivatives, with a range of amines. researchgate.net Alternatively, activating agents, commonly known as coupling reagents, are used to facilitate the reaction under milder conditions (see Section 3.1.3).
| Reaction | Reagents | Conditions | Product Type |
| Direct Thermal Amidation | Amine (R-NH₂) | High temperature, water removal | N-alkyl-5-(benzyloxy)-2-fluorobenzamide |
| Catalytic Amidation | Amine (R-NH₂), Nb₂O₅ | Heat | N-alkyl-5-(benzyloxy)-2-fluorobenzamide |
| Coupling Agent-Mediated | Amine (R-NH₂), Coupling Reagent (e.g., DCC, HATU) | Room temperature or mild heat | N-alkyl-5-(benzyloxy)-2-fluorobenzamide |
Reduction and Decarboxylation Pathways of this compound
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (5-(benzyloxy)-2-fluorophenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (B79455) (BH₃) complexes, such as BH₃·THF, are also effective and can offer different selectivity profiles in multifunctional molecules. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then successively reduced to the alcohol.
Decarboxylation: The removal of the carboxyl group, known as decarboxylation, from benzoic acid derivatives can be challenging and often requires harsh conditions. nih.gov For ortho-halogen-substituted benzoic acids, decarboxylation can be induced by UV irradiation. nih.govresearchgate.net This process can lead to the formation of 1-(benzyloxy)-4-fluorobenzene. Radical decarboxylation offers an alternative pathway, where the carboxylate is converted into an aryl radical, which can then be trapped. nih.govosaka-u.ac.jp Copper-catalyzed decarboxylation reactions at elevated temperatures (around 140 °C or higher) are also known, particularly for benzoic acids with ortho-substituents. nih.gov
Activation and Coupling Reactions Involving the Carboxylic Acid of this compound
For efficient amide bond formation under mild conditions, the carboxylic acid must first be activated. This is a cornerstone of peptide synthesis, and the reagents and methods developed in that field are directly applicable to this compound. bachem.com The process involves converting the hydroxyl of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by an amine. uniurb.it
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. jpt.com To minimize side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. uniurb.it
Phosphonium (B103445) Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate activated acylphosphonium salts. jpt.com They are known for their high efficiency and low risk of racemization.
Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents. bachem.compeptide.com They form highly reactive activated esters in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). peptide.com
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form the active intermediate, which is then subjected to nucleophilic attack by the amine to form the stable amide bond.
| Coupling Reagent Class | Example Reagent | Typical Additive/Base | Reactive Intermediate |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | O-acylisourea |
| Phosphonium Salts | PyBOP, BOP | DIPEA | Acylphosphonium salt |
| Aminium/Uronium Salts | HATU, HBTU, COMU | DIPEA | Activated Ester |
Transformations of the Benzyloxy Protecting Group in this compound
The benzyloxy group serves as a protecting group for the phenol (B47542) functionality. Its removal (deprotection) or modification is a key step in many synthetic sequences.
Selective Deprotection Methodologies for the Benzyloxy Group
Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. It involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol and proceeds under mild conditions, yielding the desired phenol and toluene (B28343) as a byproduct. This method is clean and efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers. Reagents like boron trichloride (BCl₃) are particularly effective for the debenzylation of aryl benzyl ethers. researchgate.net The reaction can be performed at low temperatures (e.g., -78 °C) and often benefits from the addition of a cation scavenger, such as pentamethylbenzene, to trap the benzyl cation generated during the reaction and prevent side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.net Trifluoroacetic acid (TFA) can also be used for debenzylation, especially for substrates with ortho-electron-withdrawing groups. epa.gov
| Deprotection Method | Reagents | Conditions | Byproduct | Compatibility Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Toluene | Incompatible with reducible groups (alkenes, alkynes, nitro groups) |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Low temperature (-78 °C) | Benzylpentamethylbenzene | Mild and compatible with many functional groups, including esters and some protecting groups like Boc. researchgate.net |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Varies, often mild heat | Benzyl trifluoroacetate | Can be selective; compatible with benzyl esters and Cbz groups. epa.gov |
Oxidation Reactions Involving the Benzylic Methylene (B1212753) Unit
Instead of cleaving the C-O bond, the benzyloxy group can be modified by oxidizing the benzylic methylene (-CH₂-) group. This reaction typically converts the benzyl ether into a benzoyl ester. This transformation is synthetically useful as it changes the nature of the protecting group, allowing for its removal under conditions different from those used for benzyl ether cleavage (e.g., basic hydrolysis).
A common reagent for this selective oxidation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.comacs.org The reaction proceeds via a hydride abstraction mechanism from the electron-rich benzylic position to form a stable benzylic cation, which is then trapped by water or another nucleophile present in the reaction mixture. acs.org The initial product is often a hemiacetal that is further oxidized to the ester. This method is highly selective for electron-rich benzylic ethers. acs.org
Alternatively, catalytic methods using transition metals and an oxidant can be employed. For example, copper- or iron-based catalysts with molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP) can efficiently oxidize benzyl ethers to the corresponding benzoates. beilstein-journals.orgnih.govrsc.org These methods are often considered "greener" alternatives to stoichiometric metallic oxidants. beilstein-journals.org
| Reaction | Reagents | Conditions | Product |
| DDQ Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Inert solvent (e.g., CH₂Cl₂, Benzene), often with H₂O | 4-fluoro-3-(benzoyloxy)benzoic acid |
| Catalytic Aerobic Oxidation | Cu or Fe catalyst, O₂ | Varies, can be mild | 4-fluoro-3-(benzoyloxy)benzoic acid |
| Copper-Catalyzed TBHP Oxidation | Cu₂O/C₃N₄, TBHP, O₂ (air) | Room Temperature | 4-fluoro-3-(benzoyloxy)benzoic acid nih.gov |
Reactions Involving the Fluorine Atom and Aromatic Ring of this compound
The reactivity of the aromatic core of this compound is dictated by the electronic properties and interplay of its three substituents: the fluorine atom, the carboxylic acid group, and the benzyloxy group. These substituents govern the molecule's susceptibility to nucleophilic and electrophilic attacks, as well as its participation in metal-catalyzed transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl fluorides, particularly when the fluorine atom is activated by an adjacent electron-withdrawing group. In this compound, the fluorine atom at the C2 position is activated by the ortho-carboxylic acid group, making it susceptible to displacement by various nucleophiles.
The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing carboxylate group ortho to the site of attack is crucial for stabilizing this intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. nih.govcore.ac.uk
A diverse range of nucleophiles can be employed in the SNAr reaction of this compound derivatives, enabling the introduction of various functional groups.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Benzylamine (BnNH₂) | 5-(Benzyloxy)-2-(benzylamino)benzoic acid |
| Alkoxide | Sodium Methoxide (NaOMe) | 5-(Benzyloxy)-2-methoxybenzoic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Benzyloxy)-2-(phenylthio)benzoic acid |
While the carbon-fluorine (C-F) bond is the strongest among carbon-halogen bonds, its activation and participation in cross-coupling reactions have become increasingly feasible with advancements in catalysis. beilstein-journals.org Nickel and palladium-based catalytic systems are often employed for the functionalization of aryl fluorides, though they may require more forcing conditions compared to their heavier halogen counterparts. beilstein-journals.orgorganic-chemistry.org
These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the this compound core.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a biaryl or styrenyl linkage.
Sonogashira Coupling: Palladium and copper co-catalysis facilitates the coupling with a terminal alkyne, introducing an alkynyl moiety.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds with a wide range of primary and secondary amines.
Cyanation: The introduction of a nitrile group can be achieved using a cyanide source and a suitable transition metal catalyst.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₂CO₃ | 2-Aryl-5-(benzyloxy)benzoic acid |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Benzyloxy)-2-(alkynyl)benzoic acid |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Benzyloxy)-2-(amino)benzoic acid |
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. youtube.com
In this compound, the substituents have the following directing effects:
-OBn (Benzyloxy) at C5: A strongly activating, ortho, para-director.
-F (Fluoro) at C2: A deactivating, ortho, para-director. unizin.org
-COOH (Carboxylic acid) at C1: A strongly deactivating, meta-director. quora.com
The potent activating and ortho, para-directing influence of the benzyloxy group at C5 is the dominant factor in determining the position of electrophilic attack. youtube.comlibretexts.org It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself. The C2 position is already occupied by the fluorine atom. The C6 position is sterically hindered by the adjacent carboxylic acid group. Consequently, electrophilic substitution is most likely to occur at the C4 position.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(Benzyloxy)-2-fluoro-4-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-(benzyloxy)-2-fluorobenzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-5-(benzyloxy)-2-fluorobenzoic acid |
Regioselective Functionalization of this compound
The distinct reactivity of the different positions on the this compound molecule allows for highly regioselective functionalization, making it a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.
The inherent electronic and steric properties of the substituents on the aromatic ring guide subsequent chemical transformations to specific sites. This allows for a predictable and controlled approach to modifying the molecule.
C1 Position (Carboxylic Acid): This site readily undergoes standard carboxylic acid transformations, such as esterification (with alcohols), amide bond formation (with amines), or reduction to a benzyl alcohol.
C2 Position (Fluorine): This position is the primary site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, allowing for the displacement of the fluorine atom.
C4 Position (C-H bond): As directed by the powerful benzyloxy group, this is the most activated and sterically accessible position for electrophilic aromatic substitution.
C5 Position (Benzyloxy Group): The benzyl ether can be cleaved via hydrogenolysis (e.g., H₂, Pd/C) to reveal a phenol, which can then be further functionalized.
This predictable reactivity allows chemists to selectively introduce functional groups at four distinct positions on the aromatic ring.
The ability to perform regioselective reactions makes this compound an excellent starting material for multi-step syntheses. The order in which reactions are performed is critical for achieving the desired substitution pattern, as the introduction of a new group can alter the reactivity and directing effects for subsequent steps.
For example, a synthetic sequence could be designed to produce a tetra-substituted benzoic acid derivative:
Step 1: Electrophilic Aromatic Substitution. Nitration of this compound with nitric and sulfuric acid would selectively install a nitro group at the C4 position, yielding 5-(Benzyloxy)-2-fluoro-4-nitrobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution. The resulting product could then be subjected to an SNAr reaction. For example, reaction with piperidine would displace the fluorine atom at the C2 position to give 5-(Benzyloxy)-4-nitro-2-(piperidin-1-yl)benzoic acid.
Step 3: Carboxylic Acid Modification. The carboxylic acid group could be converted into an amide by reacting it with an amine, for instance, benzylamine, using a coupling agent like HATU, to form the corresponding benzylamide.
Step 4: Further Functionalization. The nitro group introduced in the first step could be reduced to an amine, providing another handle for further derivatization, such as diazotization followed by a Sandmeyer reaction.
This strategic, step-wise functionalization underscores the utility of this compound as a versatile platform for constructing complex molecular architectures.
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Benzyloxy 2 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation of 5-(Benzyloxy)-2-fluorobenzoic Acid Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) NMR provides foundational data on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle of this compound. researchgate.net These techniques correlate signals from different nuclei, revealing specific interactions and connectivities.
Correlated Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). youtube.com For this compound, COSY spectra would reveal correlations between adjacent protons on the two aromatic rings. For instance, the protons on the fluorobenzoic acid ring would show cross-peaks indicating their ortho, meta, and para relationships, confirming their positions relative to each other. Similarly, the protons of the benzyl (B1604629) group's phenyl ring would exhibit their own set of correlations. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). columbia.edu This is essential for assigning the carbon signals in the ¹³C NMR spectrum. Each CH group in the molecule, including those on the aromatic rings and the methylene (B1212753) bridge (-CH₂-), would produce a cross-peak in the HSQC spectrum, directly linking a specific proton resonance to its corresponding carbon resonance. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (and occasionally four). columbia.edu This is critical for connecting the different fragments of the molecule. For this compound, key HMBC correlations would include:
Correlations from the methylene protons of the benzyloxy group to the carbons of the benzyl phenyl ring and to the oxygen-bearing carbon of the fluorobenzoic acid ring.
Correlations from the protons on the fluorobenzoic acid ring to the carboxyl carbon (-COOH).
Correlations between protons and carbons across the ether linkage, confirming the connection between the two aromatic systems. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through chemical bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space interactions between the methylene protons of the benzyl group and the protons on the adjacent phenyl ring, helping to define the molecule's preferred conformation in solution.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained for this compound |
|---|---|---|
| COSY | ¹H - ¹H | Shows proton-proton coupling within the fluorobenzoic and benzyl rings. |
| HSQC | ¹H - ¹³C (1-bond) | Links each proton to its directly attached carbon atom. |
| HMBC | ¹H - ¹³C (2-4 bonds) | Connects molecular fragments, such as the benzyl group to the fluorobenzoic acid moiety via the ether linkage. |
| NOESY | ¹H - ¹H (through space) | Provides information on the spatial proximity of protons, helping to determine the molecule's conformation. |
Fluorine-19 NMR Spectroscopy of this compound
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in excellent sensitivity. thermofisher.com
¹⁹F NMR spectra are characterized by a wide range of chemical shifts that are very sensitive to the electronic environment, making it an excellent probe for structural analysis. thermofisher.com For this compound, the ¹⁹F signal would appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-1). The specific chemical shift provides a unique fingerprint for the fluorine's position on the aromatic ring. nih.gov The magnitude of the ¹H-¹⁹F coupling constants can further confirm the ortho and meta relationships between the fluorine atom and the ring protons. rsc.org
Mass Spectrometry (MS) Methodologies for Molecular and Fragment Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (molecular formula C₁₄H₁₁FO₃), HRMS would be used to measure its exact mass. chembk.com This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₃ |
| Nominal Mass | 246 g/mol |
| Monoisotopic Mass (Calculated) | 246.06922 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This process provides detailed structural information by revealing how the molecule breaks apart.
In an MS/MS experiment, the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would be subjected to collision-induced dissociation. The fragmentation pattern would be characteristic of the molecule's structure. Key expected fragmentation pathways include:
Loss of the benzyl group: Cleavage of the ether bond could lead to the formation of a stable benzyl cation (m/z 91) or a corresponding fragment in the negative ion mode.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 u) from the carboxylic acid group is a common fragmentation for benzoic acids. researchgate.net
Cleavage of the ether bond: Fragmentation can occur at the C-O bonds of the ether linkage, providing further structural clues.
By analyzing these fragmentation products, the connectivity of the benzyloxy group, the fluorophenyl ring, and the carboxylic acid can be definitively confirmed. mdpi.com
Infrared (IR) and Raman Spectroscopies for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrational modes of chemical bonds, but they operate on different principles and have different selection rules, often providing a more complete picture when used together.
For this compound, the key functional groups each have characteristic vibrational frequencies:
Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch is also very strong and sharp, appearing around 1700-1725 cm⁻¹.
Ether (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, usually around 1250-1000 cm⁻¹.
Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹.
Carbon-Fluorine Bond (C-F): The C-F stretch gives a strong absorption in the IR spectrum, typically found in the 1250-1020 cm⁻¹ region. nih.gov Its exact position can be influenced by its attachment to an aromatic ring.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often strong in Raman spectra. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Ether | C-O-C stretch | 1250 - 1000 | Strong |
Computational and Theoretical Chemistry Studies on 5 Benzyloxy 2 Fluorobenzoic Acid
Electronic Structure and Quantum Chemical Calculations for 5-(Benzyloxy)-2-fluorobenzoic Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the spatial arrangement of the benzyloxy and fluoro-substituted benzoic acid moieties.
Furthermore, DFT calculations would elucidate key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and its behavior in chemical reactions. While general principles from studies on other benzoic acid derivatives can be inferred, specific values for this compound are not available in the literature. scielo.org.zaresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Data not available | Relates to the ability to donate electrons. |
| LUMO Energy | Data not available | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability. |
| Dipole Moment | Data not available | Influences solubility and intermolecular interactions. |
This table is for illustrative purposes only, as specific computational data for this compound is not found in the reviewed literature.
Reaction Mechanism Studies Involving this compound
Computational chemistry is a vital tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Key Synthetic Transformations
For any synthetic reaction involving this compound, either in its preparation or its further derivatization, transition state analysis would be critical. By mapping the potential energy surface of a reaction, computational chemists can identify the structure and energy of transition states, which are the energetic bottlenecks of a reaction. This information is key to understanding reaction rates and mechanisms. For instance, in the synthesis of derivatives, locating the transition states would clarify the energetic feasibility of the proposed chemical transformation. rsc.org
Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions
The structure of this compound presents several sites for potential chemical modification. Computational models can predict the regioselectivity (which position on the aromatic rings is most likely to react) and stereoselectivity (the preferential formation of one stereoisomer over another) of derivatization reactions. By calculating the activation energies for different reaction pathways, researchers can anticipate the most likely products, guiding synthetic efforts and minimizing the formation of unwanted byproducts. Such predictive power is invaluable in the efficient design of new chemical entities.
Molecular Modeling and Structure-Based Design Principles Employing the this compound Scaffold
The this compound structure represents a scaffold that could be utilized in drug discovery and materials science. Molecular modeling techniques are central to these applications.
In drug discovery, the scaffold could be used as a starting point for designing new inhibitors for various enzymes or receptors. nih.govnih.gov Molecular docking studies would be performed to predict how derivatives of this acid bind to the active site of a target protein. These simulations provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information guides the rational design of more potent and selective drug candidates. The development of generative models for molecular design also offers a pathway to explore chemical space around a given scaffold. nih.govglobalscientificjournal.com
Ligand-Based Design Methodologies for Molecular Recognition
Ligand-based drug design is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active molecules to develop a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity.
A pharmacophore model for a series of compounds including this compound would typically be generated by aligning a set of structurally diverse but functionally related molecules. The resulting model would highlight key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, along with their spatial relationships. For this compound, the carboxylic acid group would likely be identified as a strong hydrogen bond donor and acceptor. The two phenyl rings—one from the benzoic acid core and the other from the benzyl (B1604629) group—would be designated as aromatic features. The ether oxygen of the benzyloxy group could also act as a hydrogen bond acceptor, and the entire benzyloxy moiety would contribute a significant hydrophobic region.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location in Molecule | Vector/Radius |
| Hydrogen Bond Acceptor | Carboxylic acid oxygen | Directional vector |
| Hydrogen Bond Donor | Carboxylic acid hydrogen | Directional vector |
| Aromatic Ring | Fluorinated phenyl ring | Centroid with normal vector |
| Aromatic Ring | Benzyl phenyl ring | Centroid with normal vector |
| Hydrophobic Center | Benzyl group | Sphere of influence |
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired features and are therefore more likely to be active. This virtual screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
Structure-Based Design for Intermolecular Interactions
When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, structure-based design methodologies like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is instrumental in understanding the intermolecular interactions that govern molecular recognition.
In a hypothetical docking study of this compound into the active site of a target protein, the molecule's distinct functional groups would play critical roles in its binding affinity and selectivity. The carboxylic acid moiety is well-suited to form strong hydrogen bonds with polar amino acid residues like arginine, lysine, or histidine. The fluorine atom at the 2-position can form halogen bonds or other non-covalent interactions, potentially enhancing binding affinity. The benzyloxy group, with its aromatic ring, can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue |
| Hydrogen Bond | Carboxylic acid | Arg, Lys, His |
| Ionic Interaction | Carboxylate | Arg, Lys |
| π-π Stacking | Phenyl rings | Phe, Tyr, Trp |
| Halogen Bond | Fluorine | Electron-rich atom (e.g., carbonyl oxygen) |
| Hydrophobic Interaction | Benzyl group | Leu, Val, Ile |
The results of molecular docking studies are often expressed as a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These studies can guide the optimization of lead compounds by suggesting modifications that would improve their fit and interactions within the target's active site.
Prediction of Spectroscopic Parameters for this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated using DFT. These calculations can help in the assignment of the various vibrational modes of the molecule. For instance, the characteristic stretching frequency of the carboxylic acid O-H bond is expected to be observed in the range of 2500-3300 cm⁻¹, while the C=O stretching vibration would appear around 1700-1750 cm⁻¹. The C-F stretching vibration would likely be found in the 1100-1300 cm⁻¹ region.
Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The calculated chemical shifts provide a theoretical spectrum that can be compared with experimental data to aid in the structural elucidation of the molecule. For this compound, the aromatic protons would be expected to resonate in the region of 7-8 ppm in the ¹H NMR spectrum, while the methylene (B1212753) protons of the benzyl group would likely appear around 5 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 160 ppm.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | O-H stretch (carboxylic acid) | ~3000 cm⁻¹ |
| IR Spectroscopy | C=O stretch (carboxylic acid) | ~1720 cm⁻¹ |
| ¹H NMR | Carboxylic acid proton | ~12-13 ppm |
| ¹H NMR | Aromatic protons | 7.0-8.2 ppm |
| ¹H NMR | Methylene protons (CH₂) | ~5.1 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) | ~165 ppm |
| ¹³C NMR | Aromatic carbons | 110-160 ppm |
| ¹³C NMR | Methylene carbon (CH₂) | ~70 ppm |
These computational predictions of spectroscopic parameters serve as a powerful complement to experimental work, providing a deeper understanding of the molecular structure and properties of this compound.
Applications of 5 Benzyloxy 2 Fluorobenzoic Acid As a Strategic Synthetic Intermediate
Role of 5-(Benzyloxy)-2-fluorobenzoic Acid in the Synthesis of Pharmacologically Relevant Scaffolds
This compound is a versatile building block in medicinal chemistry, primarily owing to its unique combination of functional groups: a carboxylic acid, a fluorine atom, and a benzyloxy ether. This trifecta of reactivity and modifiability allows for its strategic incorporation into a variety of pharmacologically relevant scaffolds. The fluorinated phenyl ring provides a core structure that is frequently found in bioactive molecules, while the carboxylic acid and benzyloxy groups offer handles for diverse chemical transformations.
Precursor to Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery, as these scaffolds are present in a vast number of pharmaceuticals. This compound can serve as a key starting material for the construction of various nitrogen-containing ring systems.
The carboxylic acid functionality can be readily converted into an amide, which can then participate in intramolecular cyclization reactions. For instance, reaction with an appropriate aminonucleophile can lead to the formation of fluorinated quinolones, a class of broad-spectrum antibiotics. The presence of the fluorine atom at the 2-position can influence the electronic properties of the resulting heterocyclic system, potentially enhancing its antibacterial activity. tandfonline.comscispace.com While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes to quinolones often involve the cyclization of N-aryl-β-ketoamides, which can be derived from aniline (B41778) and a β-ketoester. A synthetic pathway could be envisioned where the corresponding aniline derivative of this compound is utilized.
Furthermore, this fluorinated benzoic acid derivative can be a precursor for the synthesis of other important nitrogen-containing heterocycles such as benzodiazepines, which are a class of psychoactive drugs. The general synthesis of benzodiazepines often involves the condensation of an ortho-amino-benzophenone with an amino acid. The 2-fluoro-5-(benzyloxy)aniline, derivable from the parent benzoic acid, could be a potential starting material for such syntheses.
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |
| Quinolones | Cyclization of N-aryl-β-ketoamides | Precursor to the required fluorinated aniline component. |
| Benzodiazepines | Condensation of an o-aminobenzophenone with an amino acid | Precursor to the fluorinated and benzyloxy-substituted aniline moiety. |
| Benzimidazoles | Condensation of an o-phenylenediamine (B120857) with a carboxylic acid | The carboxylic acid group can react with a suitable diamine. |
| Quinoxalinones | Reaction of an o-phenylenediamine with an α-ketoacid | The corresponding aniline could be a precursor to the required diamine. |
Building Block for Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are another class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.net this compound provides a valuable scaffold for the synthesis of these heterocycles, particularly those containing a benzene (B151609) ring fused to an oxygen-containing ring.
The carboxylic acid and the fluorine atom can be strategically utilized in cyclization reactions to form heterocycles like xanthones and coumarins. For example, in the synthesis of xanthones, a key step often involves the intramolecular cyclization of a 2-phenoxybenzoic acid derivative. The benzyloxy group in this compound can be debenzylated to a hydroxyl group, which can then undergo a variety of reactions. For instance, an Ullmann condensation with a suitable halobenzene, followed by cyclization, could yield a fluorinated xanthone (B1684191) scaffold.
Similarly, coumarins, which are known for their anticoagulant, and anti-inflammatory properties, can be synthesized through various methods, such as the Pechmann condensation or the Perkin reaction. While these methods traditionally use phenols, a synthetic route starting from this compound could be devised, likely involving the conversion of the carboxylic acid to a suitable reactive group and subsequent cyclization with a partner that provides the remaining atoms for the heterocyclic ring. The presence of the fluorine atom can modulate the physicochemical properties and biological activity of the resulting coumarin (B35378). rsc.org
Table 2: Potential Oxygen-Containing Heterocycles from this compound
| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |
| Xanthones | Intramolecular cyclization of a 2-phenoxybenzoic acid | Precursor after debenzylation and etherification. |
| Coumarins | Pechmann condensation, Perkin reaction | Can be modified to serve as a key building block in various coumarin syntheses. |
| Chromones | Various cyclization strategies | The fluorinated and benzyloxy-substituted phenyl ring can form the core of the chromone (B188151) scaffold. |
| Benzofurans | Intramolecular cyclization of ortho-substituted phenols | After conversion to the corresponding phenol (B47542), it can undergo cyclization. |
Incorporation into Fluorinated Aromatic Systems for Medicinal Chemistry Research
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. nih.govnih.govsioc-journal.cnresearchgate.netacs.org this compound is an excellent building block for the synthesis of more complex fluorinated aromatic systems for drug discovery research.
The presence of the fluorine atom on the benzene ring can significantly alter the electronic nature of the molecule, influencing its pKa and lipophilicity. nih.gov This can lead to improved pharmacokinetic profiles of drug candidates. The benzyloxy group provides a point for further chemical modification, allowing for the introduction of other functional groups or the extension of the molecular scaffold. This dual functionality makes this compound a valuable tool for creating libraries of diverse fluorinated compounds for high-throughput screening.
For instance, the carboxylic acid can be used to couple the molecule to other pharmacophores or to create prodrugs. The benzyloxy group can be cleaved to reveal a phenol, which can then be used in a variety of coupling reactions to build larger, more complex molecules. The strategic placement of the fluorine atom can also block sites of metabolism, thereby increasing the half-life of a drug. nih.gov
Contribution of this compound to Material Science Applications
The unique properties of fluorinated organic compounds also make them attractive for applications in material science. The strong carbon-fluorine bond and the high electronegativity of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to materials. numberanalytics.com
Polymer Synthesis and Functionalization Using this compound Derivatives
While no direct examples of the use of this compound in polymer synthesis were found in the search results, its structure suggests potential applications as a monomer or a functionalizing agent for polymers. The carboxylic acid group can be converted into a variety of polymerizable functionalities, such as an acrylate (B77674) or a styrene (B11656) derivative.
The incorporation of the fluorinated benzyloxy-substituted aromatic ring into a polymer backbone could lead to materials with enhanced thermal stability and specific optical properties. Fluorinated polymers are known for their low refractive indices and low optical loss, making them suitable for applications in photonics and optical waveguides. mdpi.com The benzyloxy group could also be used for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, cleavage of the benzyl (B1604629) group would introduce phenolic hydroxyl groups, which could be used to alter the polymer's solubility or to crosslink the material.
Table 3: Potential Polymer Applications of this compound Derivatives
| Polymer Type | Potential Role of this compound Derivative | Potential Properties |
| Polyesters/Polyamides | As a diacid or diamine monomer after suitable functionalization. | Enhanced thermal stability, specific optical properties. |
| Polyacrylates/Polystyrenes | As a functional monomer. | Tunable refractive index, hydrophobicity. |
| Functionalized Polymers | As a grafting agent onto existing polymer backbones. | Introduction of fluorine and benzyloxy/hydroxyl functionalities. |
Application in Liquid Crystal and Optoelectronic Material Precursors
Benzoic acid derivatives are well-known building blocks for the synthesis of liquid crystals. tandfonline.comtandfonline.comnih.gov The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains via the benzyloxy or carboxylic acid groups, makes it a promising candidate for the design of new liquid crystalline materials.
The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. Fluorinated compounds are also of great interest in the field of optoelectronics. rsc.orgrsc.org The introduction of fluorine can lower the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and improve the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org
Derivatives of this compound could be synthesized to have specific electronic properties, making them suitable for use as components in these advanced materials. The ability to tune the molecular structure through modifications at the carboxylic acid and benzyloxy positions provides a pathway to materials with tailored optoelectronic characteristics.
Use in Agrochemical and Specialty Chemical Synthesis
The potential utility of this compound as a synthetic intermediate is rooted in the established importance of fluorinated benzoic acid derivatives in the development of new agrochemicals and specialty chemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity, metabolic stability, and lipophilicity. ccspublishing.org.cnresearchgate.net
Fluorinated benzoic acids are key building blocks in the synthesis of various pesticides. The specific substitution pattern of this compound, with a fluorine atom at the 2-position and a functionalizable group at the 5-position, makes it an interesting candidate for the synthesis of novel active ingredients.
Herbicides: Picolinic acid and benzoic acid derivatives are recognized classes of synthetic auxin herbicides. nih.gov The synthesis of novel herbicides often involves the coupling of substituted benzoic acids with other heterocyclic moieties. While no specific examples detailing the use of this compound were found, its structure is analogous to intermediates used in the synthesis of other fluorinated herbicides. The benzyloxy group could be deprotected to reveal a phenol, which could then be used as a handle for further reactions to build more complex herbicidal molecules.
Insecticides: The development of modern insecticides frequently incorporates fluorinated aromatic structures to enhance efficacy. For instance, benzoylphenylureas with fluorinated substituents have been designed as potent insect growth regulators. nih.gov Although a direct synthetic route from this compound is not documented, its core structure is relevant to the synthesis of complex benzamide (B126) insecticides.
Fungicides: Many contemporary fungicides contain fluorinated aromatic rings. The synthesis of novel antifungal compounds, such as N-(alkoxy)-diphenyl ether carboxamide derivatives, has been shown to benefit from the inclusion of fluorine, which can increase antifungal activity. nih.gov The 2-fluorobenzoic acid moiety is a component of some fungicidal compounds, and the benzyloxy group in this compound could be a precursor to a key pharmacophoric element.
The application of fluorinated organic molecules extends to the field of specialty chemicals, including dyes, pigments, and imaging agents.
Dyes and Pigments: While specific use of this compound in dye or pigment synthesis is not documented, fluorinated compounds are known to be used in the synthesis of specialty dyes. The presence of fluorine can enhance properties such as photostability and color brightness. Benzoic acid derivatives, in general, have been explored as luminescent sublimation dyes. nih.govumich.edu
Imaging Agents: In the field of medical imaging, particularly Positron Emission Tomography (PET), fluorinated benzoic acid derivatives are crucial. arkat-usa.org They are used as precursors for the synthesis of radiolabeled imaging agents. arkat-usa.org For example, 2-[18F]-fluoro-5-nitrobenzoic acid has been synthesized for potential use as a radioligand. nih.gov The structure of this compound is closely related, suggesting its potential as a non-radioactive precursor that could be adapted for the synthesis of 18F-labeled imaging probes. The benzyloxy group could be cleaved and replaced with a radiolabeled fluorine atom in the final steps of a synthesis. Furthermore, fluorinated compounds are increasingly used as contrast agents in 19F-Magnetic Resonance Imaging (MRI) due to the lack of a natural 19F background signal in biological tissues. rsc.org
Advanced Analytical Method Development for 5 Benzyloxy 2 Fluorobenzoic Acid
Quantitative Analytical Methods for 5-(Benzyloxy)-2-fluorobenzoic Acid
Quantitative analysis ensures that the correct amount of the substance is present in a given sample, which is a critical parameter for its use in further manufacturing processes.
Titrimetric analysis, a classic and reliable method, is suitable for the assay of this compound. As a carboxylic acid, it can be directly titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), in a non-aqueous medium to achieve a sharp endpoint. The endpoint is typically detected using a colorimetric indicator or, for greater precision, potentiometrically. Pharmacopoeial methods for similar acidic compounds often employ this technique for its accuracy and cost-effectiveness. nih.gov
The reaction proceeds as follows: C₁₄H₁₁FO₃ + NaOH → C₁₄H₁₀FO₃Na + H₂O
To perform the assay, a precisely weighed sample of the acid is dissolved in a suitable solvent, like ethanol (B145695) or a mixture of ethanol and water, and titrated with a standardized solution of sodium hydroxide.
Table 1: Example Data for Titrimetric Assay of this compound
| Parameter | Value |
|---|---|
| Sample Weight | 200.5 mg |
| Solvent | 50 mL Ethanol |
| Titrant | 0.1000 N Sodium Hydroxide |
| Volume of Titrant at Endpoint | 8.12 mL |
| Calculated Purity | 99.7% |
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and sensitive means of quantifying this compound. ijprajournal.com The presence of the benzyloxy and fluorobenzoic acid chromophores in the molecule results in strong ultraviolet absorbance. ijprajournal.com A method can be developed by identifying the wavelength of maximum absorbance (λmax) in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). nih.gov
A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. This linear relationship allows for the accurate determination of the concentration of unknown samples. nih.gov
Table 2: Calibration Data for Spectrophotometric Analysis of this compound
| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.761 |
| Correlation Coefficient (r²) | 0.9999 |
Chromatographic Method Development for Impurity Profiling and Quality Control of this compound
Chromatographic techniques are indispensable for separating the main compound from any process-related impurities, which is crucial for quality control. chromatographyonline.comnih.gov High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for this purpose. ijprajournal.com
A robust HPLC method must be validated to ensure its reliability, as per guidelines from the International Council for Harmonisation (ICH). ekb.egeuropa.eu Validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.egthaiscience.info
A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. ekb.eg
Table 3: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | Peak purity index > 0.999, indicating no co-elution. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 80% - 120% of the theoretical value. scielo.br | 99.2% - 101.5% for spiked samples. thaiscience.info |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | Repeatability: 0.8% Intermediate Precision: 1.2% | | Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1. europa.eu | 0.05 µg/mL | | Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1. europa.eu | 0.15 µg/mL |
Process-related impurities can arise from starting materials, intermediates, by-products, or reagents used in the synthesis of this compound. intertek.com The development of an impurity profile involves detecting, identifying, and quantifying these trace components. chromatographyonline.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying unknown impurities by providing molecular weight and fragmentation data. nih.govnih.gov Once identified, impurities can be synthesized or isolated for use as reference standards for quantification in routine quality control. nih.gov
Table 4: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Origin |
|---|---|
| 2-Fluoro-5-hydroxybenzoic acid | Incomplete benzylation of the starting material. |
| Benzyl (B1604629) chloride | Excess reagent from the benzylation step. |
| 5-(Benzyloxy)benzoic acid | Dehalogenation side reaction. |
| Isomeric Impurities | Impurities present in the starting materials or formed during synthesis. |
Determination of Stereochemical Purity for Chiral Derivatives of this compound
While this compound itself is not chiral, it can be used as a key starting material to synthesize more complex, chiral molecules. If a chiral center is introduced in a subsequent synthetic step, it becomes critical to control the stereochemical purity of the resulting derivative. Enantiomeric excess is a key quality attribute for chiral APIs.
The determination of stereochemical purity is most effectively achieved using chiral chromatography. Chiral HPLC methods utilize a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The separated enantiomers are quantified by their peak areas to determine the enantiomeric ratio or enantiomeric excess (% ee).
Table 5: Example Data for Chiral HPLC Separation of a Hypothetical Derivative
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |
| Retention Time (R-enantiomer) | 10.5 minutes |
| Retention Time (S-enantiomer) | 12.8 minutes |
| Resolution (Rs) | > 2.0 |
| Calculated Enantiomeric Excess | 99.8% ee |
Hyphenated Techniques for Comprehensive Analysis of this compound and its Mixtures
The comprehensive analysis of this compound and its potential impurities or metabolites in complex mixtures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are particularly well-suited for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information. The most powerful of these for the analysis of compounds like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
These techniques are indispensable in pharmaceutical development and quality control, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its related substances. The choice of a specific hyphenated technique often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., quantification, impurity profiling, or structural elucidation).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection of mass spectrometry.
Methodology & Findings:
For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, offering good retention and separation of aromatic acids. The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to ensure the analyte is in its non-ionized form) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture, from polar impurities to the more non-polar API.
The mass spectrometer, often a tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, provides detection. In negative ion mode electrospray ionization (ESI), this compound will readily deprotonate to form the [M-H]⁻ ion. The high sensitivity of MS/MS allows for the detection of trace-level impurities.
Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography System | UPLC System |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Quantification) | m/z 245.1 -> 201.1 |
| MRM Transition (Confirmation) | m/z 245.1 -> 91.1 |
Detailed Research Findings:
Research on related fluorobenzoic acids has demonstrated the power of UPLC-MS/MS for their trace-level quantification in complex matrices like environmental water samples. nih.govnih.govvu.edu.au These studies often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration, achieving detection limits in the low ng/mL to pg/mL range. The fragmentation of the [M-H]⁻ ion of this compound (m/z 245.1) in the collision cell of the mass spectrometer would be expected to yield characteristic product ions. A primary fragmentation would likely be the loss of carbon dioxide (44 Da), resulting in a fragment ion at m/z 201.1. Another significant fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the formation of the benzyl cation (m/z 91.1) or related fragments. By monitoring these specific mass transitions (Multiple Reaction Monitoring - MRM), a highly selective and sensitive quantification method can be developed.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While this compound itself has low volatility due to the carboxylic acid group, it can be readily analyzed by GC-MS after a derivatization step.
Methodology & Findings:
Derivatization is a crucial step to increase the volatility and thermal stability of the analyte. Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like diazomethane (B1218177) or alkyl chloroformates. The resulting ester is much more amenable to GC analysis.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, which is typically a single quadrupole or an ion trap, and are ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that form a characteristic pattern, acting as a "fingerprint" for the compound.
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Gas Chromatograph | GC System with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | Single Quadrupole |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Scan Range | m/z 40-500 |
Detailed Research Findings:
Studies on the GC-MS analysis of benzoic acids and their derivatives have shown that the fragmentation patterns are highly informative for structural elucidation. researchgate.netmdpi.com For the trimethylsilyl (B98337) ester of this compound, the molecular ion would be observed. Key fragment ions would be expected from the loss of a methyl group ([M-15]⁺), the trimethylsiloxy group ([M-89]⁺), and cleavage of the benzylic ether bond. The characteristic tropylium (B1234903) ion at m/z 91 is a strong indicator of the benzyl group. By comparing the obtained mass spectra with a library of known compounds, unknown impurities can be identified.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-efficiency separation technique that is particularly useful for the analysis of charged species and for samples with limited volume. It offers a different separation mechanism compared to LC and GC, based on the electrophoretic mobility of ions in an electric field.
Methodology & Findings:
In CE-MS, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is injected, and a high voltage is applied across the capillary, causing the ions to migrate towards the detector at different velocities based on their charge-to-size ratio. The capillary outlet is coupled to a mass spectrometer, typically via an electrospray ionization interface.
For the analysis of this compound, a basic BGE (e.g., ammonium (B1175870) acetate or ammonium carbonate) would be used to ensure the carboxylic acid is deprotonated and carries a negative charge. This allows for its separation from neutral or positively charged impurities.
Table 3: Illustrative CE-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Capillary Electrophoresis System | CE Instrument |
| Capillary | Fused-silica, 50 µm i.d., 75 cm length |
| Background Electrolyte | 20 mM Ammonium Acetate, pH 9.0 |
| Separation Voltage | 25 kV |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Mass Spectrometer | TOF or Ion Trap |
| Ionization Mode | Negative Electrospray (ESI-) |
| Sheath Liquid | Isopropanol/Water (50:50) with 0.1% Formic Acid |
| Nebulizing Gas | Nitrogen |
Detailed Research Findings:
While less common than LC-MS or GC-MS for routine pharmaceutical analysis, CE-MS offers unique advantages, particularly in the separation of closely related isomers. The high resolving power of CE can separate compounds that may co-elute in HPLC. Research on the CE-MS analysis of aromatic acids has demonstrated its utility for the analysis of complex mixtures and for chiral separations. The coupling to a high-resolution mass spectrometer provides accurate mass measurements, which are invaluable for confirming the elemental composition of unknown impurities.
Patent Landscape and Industrial Relevance of 5 Benzyloxy 2 Fluorobenzoic Acid
Analysis of Patent Literature Citing 5-(Benzyloxy)-2-fluorobenzoic Acid
While direct and extensive patent literature exclusively focused on this compound is limited, its relevance can be inferred from patents covering related fluorobenzoic acid derivatives. These patents often describe processes for creating structurally similar molecules, highlighting the importance of the fluorobenzoic acid scaffold in medicinal chemistry and materials science.
Specific patented synthetic routes for this compound are not widely published. However, general methods for the synthesis of fluorobenzoic acids and their derivatives are well-documented in patent literature, providing a blueprint for its potential production. These methods often involve the introduction of fluorine to a benzoic acid precursor or the modification of a pre-fluorinated benzene (B151609) ring.
One common strategy involves the nucleophilic fluorination of a suitably substituted precursor. For instance, a patent describes the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones, which can be adapted for various derivatives. researchgate.netarkat-usa.org Another general approach detailed in patent literature is the oxidation of a corresponding fluorotoluene. The synthesis of 2-amino-5-fluorobenzoic acid, for example, has been achieved by the oxidation of 5-fluoro-2-aminotoluene. google.com
The table below outlines a plausible, though not explicitly patented, synthetic pathway inferred from established chemical principles and related patented processes.
| Step | Description | Precedent in Patent Literature |
| 1 | Starting Material Preparation | Synthesis of substituted benzoic acids is a fundamental and widely patented area of organic chemistry. google.com |
| 2 | Introduction of Benzyl (B1604629) Group | Etherification of a phenol (B47542) with a benzyl halide is a standard and often-cited reaction in chemical patents. A similar method is used for making 2-(Benzyloxy)-5-bromobenzoic acid. chemicalbook.com |
| 3 | Fluorination/Carboxylation | Patented methods for introducing fluorine or a carboxyl group onto an aromatic ring are numerous, including halogen exchange (Halex) reactions or directed ortho-metalation followed by carboxylation. google.com |
| 4 | Purification | Final purification steps such as crystallization or chromatography are standard procedures in patented chemical processes to achieve high-purity final products. google.com |
Innovations in the broader field of fluorinated compound synthesis, such as improved catalysts for fluorination or more efficient purification techniques, are likely applicable to the production of this compound.
The primary value of this compound lies in its role as a building block for more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of three distinct functional groups—the carboxylic acid, the fluoro group, and the benzyloxy ether—allows for a variety of subsequent chemical modifications.
Fluorinated intermediates are critical in the synthesis of many modern drugs and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). google.com Patents for a wide range of fluorinated compounds, from antibiotics to specialized enzyme inhibitors, demonstrate the importance of this chemical class. echemi.com For example, derivatives of fluorobenzoic acid are key intermediates in the production of quinolone antibiotics. echemi.com Similarly, other complex heterocyclic structures used in pesticides are built upon fluorinated aromatic precursors.
While patents may not explicitly name this compound, they often claim a genus of compounds that would include it or its derivatives. Its structural motifs are found in various patented biologically active compounds.
Industrial Synthesis and Supply Chain Considerations for this compound
The industrial production of a niche fine chemical like this compound is governed by factors ranging from synthetic feasibility and cost to regulatory hurdles.
The manufacturing of fluorinated organic compounds presents unique challenges. The introduction of fluorine often requires specialized reagents and conditions, which can increase production costs.
Potential Manufacturing Challenges:
Handling of Raw Materials: The synthesis may involve corrosive or hazardous materials that require specialized handling and equipment.
Purification: Achieving high purity (often >98%) for use as a pharmaceutical intermediate can be challenging, requiring advanced purification techniques that add to the cost. precedenceresearch.com
Scale-up: Transitioning a synthetic route from the laboratory to an industrial scale can present unforeseen challenges in reaction kinetics, heat management, and waste disposal.
Economic Aspects: The cost of this compound is influenced by the price of its precursors, the complexity of the synthesis, and the required purity. The market for benzoic acid and its derivatives is driven by demand in the pharmaceutical, food and beverage, and plastics industries. procurementresource.comopenpr.com The cost of fluorobenzoic acids can range significantly based on purity and supplier. ontosight.ai As a specialty chemical, its price is considerably higher than that of bulk commodity chemicals, reflecting the lower production volumes and higher manufacturing costs.
The production and handling of this compound are subject to the same regulations that govern the broader chemical industry. These regulations are designed to ensure the safety of workers, protect the environment, and guarantee the quality of the final product, especially when it is used as an intermediate for pharmaceuticals.
Key regulatory considerations include:
Worker Safety: Regulations from bodies like the Occupational Safety and Health Administration (OSHA) in the United States dictate permissible exposure limits, personal protective equipment (PPE) requirements, and safe handling procedures for chemical reagents and products. fishersci.com
Environmental Protection: Environmental agencies regulate the disposal of chemical waste and emissions from manufacturing facilities. europa.eu Stringent rules govern the treatment of waste streams to remove hazardous components before discharge. procurementresource.com
Good Manufacturing Practices (GMP): If used as an intermediate for pharmaceuticals, its production may need to adhere to GMP guidelines to ensure quality, purity, and consistency.
Chemical Registration: Depending on the jurisdiction (e.g., REACH in Europe, TSCA in the US), new chemical substances may need to be registered with the relevant authorities, which involves providing data on their properties and potential hazards. fishersci.com
Market Trends and Commercial Significance of this compound as a Fine Chemical
The commercial significance of this compound is tied to the broader market for fluorinated fine chemicals. The demand for these intermediates is largely driven by the pharmaceutical and agrochemical industries, which are continually searching for new active ingredients with improved properties.
Market Trends:
Growing Demand for Fluorinated Compounds: The inclusion of fluorine in drug candidates continues to be a major trend in pharmaceutical research and development, which sustains the demand for fluorinated building blocks. google.com
Outsourcing of Intermediate Synthesis: Many large pharmaceutical companies outsource the synthesis of non-core intermediates to specialized fine chemical manufacturers, creating a market for companies that can produce compounds like this compound.
Focus on High-Purity Chemicals: As regulatory standards for pharmaceuticals become more stringent, the demand for high-purity intermediates is increasing. precedenceresearch.comarchivemarketresearch.com
The market for fluorobenzoic acid derivatives is projected to grow, driven by their critical role in producing life-saving drugs and advanced agricultural products. google.comprecedenceresearch.com While this compound itself represents a small niche within this market, its value lies in its potential to enable the synthesis of novel, patented end-products. Its commercial availability from various suppliers, albeit in research quantities, indicates a consistent, if limited, demand from the research and development sector. sigmaaldrich.comchemicalbook.com
Future Research Directions and Unaddressed Challenges in 5 Benzyloxy 2 Fluorobenzoic Acid Chemistry
Exploration of Novel Reactivity and Transformation Pathways for 5-(Benzyloxy)-2-fluorobenzoic Acid
The reactivity of this compound is a virgin field for chemical exploration. The interplay between the electron-withdrawing carboxylic acid and fluorine atom, and the electron-donating, yet sterically demanding, benzyloxy group presents a unique electronic and steric environment. Future research should systematically investigate a range of chemical transformations.
A primary area of interest would be the selective activation and functionalization of the C-H bonds on the aromatic ring. The directing capabilities of the existing functional groups could be harnessed for regioselective reactions. For instance, the carboxylic acid group could direct ortho-C-H activation, while the benzyloxy group might influence reactions at other positions. The fluorine atom, a common element in pharmaceuticals and agrochemicals, also offers a handle for unique transformations, including nucleophilic aromatic substitution under specific conditions.
Furthermore, the reactivity of the carboxylic acid and the benzyloxy ether linkage should be explored. Transformations of the carboxylic acid into esters, amides, and other derivatives would significantly expand the molecular diversity accessible from this starting material. Similarly, cleavage of the benzyl (B1604629) ether could provide a route to the corresponding phenol (B47542), opening up another avenue for functionalization.
Development of Highly Sustainable and Atom-Economical Syntheses of this compound
Currently, the synthesis of this compound is not widely documented in academic literature, with information primarily available through commercial suppliers. A significant challenge and opportunity lie in the development of sustainable and atom-economical synthetic routes.
Traditional multi-step syntheses often involve protecting groups and generate significant waste. Future research should focus on developing catalytic methods that minimize waste and energy consumption. For example, direct C-H benzylation of 2-fluoro-5-hydroxybenzoic acid would be a highly atom-economical approach, avoiding the pre-functionalization steps typically required. The use of greener solvents and renewable starting materials should also be a key consideration in the design of new synthetic pathways.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Direct C-H Benzylation | High atom economy, reduced step count | Development of selective catalysts, optimization of reaction conditions |
| One-Pot Synthesis | Process intensification, reduced waste | Design of multi-catalyst systems, control of sequential reactions |
| Flow Chemistry Synthesis | Enhanced safety, improved scalability | Reactor design, optimization of flow parameters |
Integration of this compound into Emerging Areas of Chemical Research
The unique structural features of this compound make it a promising candidate for integration into various cutting-edge research areas. Its potential as a scaffold in medicinal chemistry is particularly noteworthy. The fluorinated benzoic acid motif is a known pharmacophore in numerous drug candidates, and the benzyloxy group provides a vector for further molecular elaboration to optimize biological activity and pharmacokinetic properties.
In materials science, this compound could serve as a monomer or a key intermediate for the synthesis of novel polymers with tailored properties. The presence of both aromatic and fluorinated components could impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.
Challenges in Selective Functionalization of this compound Derivatives
A significant hurdle in unlocking the full potential of this compound lies in the challenge of achieving selective functionalization. The molecule possesses multiple potentially reactive sites, and controlling the regioselectivity of reactions will be paramount.
For instance, electrophilic aromatic substitution could occur at several positions on the benzene (B151609) ring, and achieving selectivity for a single position will require careful choice of reagents and reaction conditions. Similarly, the development of orthogonal protecting group strategies will be crucial for the selective modification of the carboxylic acid and the potential phenolic hydroxyl group (after debenzylation). Overcoming these challenges will necessitate a deep understanding of the electronic and steric effects of the substituents and the development of highly selective catalytic systems.
Potential for Expanded Applications of this compound as a Versatile Synthetic Platform
The true value of this compound will be realized through its establishment as a versatile synthetic platform. By developing a robust toolbox of selective transformations, this compound can serve as a starting point for the synthesis of a wide array of complex molecules.
Future research should aim to demonstrate the utility of this platform by synthesizing libraries of diverse compounds for screening in drug discovery programs or for the development of new functional materials. The strategic combination of reactions at the carboxylic acid, the aromatic ring, and the benzyloxy group could lead to the rapid generation of novel chemical entities with a high degree of structural complexity.
Q & A
Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-fluorobenzoic acid, and what reaction conditions optimize yield?
The compound is typically synthesized via benzylation of 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) using benzyl bromide in the presence of a base such as potassium carbonate in DMF. Reaction conditions involve stirring at 80°C for 12 hours, followed by acidification with HCl to precipitate the product. Purification is achieved via recrystallization from ethanol/water mixtures. This method avoids over-functionalization and ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Benzyloxy protons appear as a singlet (~5.1 ppm), while fluorine-induced splitting is observed in aromatic protons. The carboxylic acid proton appears as a broad peak (~12-13 ppm in DMSO-d6).
- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500-3000 cm⁻¹).
- LC-MS : Negative mode shows [M-H]⁻ ion (C14H11FO3, MW 258.24). Advanced 2D NMR (e.g., HSQC) resolves aromatic signals .
Q. How should researchers handle solubility challenges during purification?
Use reverse-phase flash chromatography (C18 column) with acetonitrile/water gradients (20% → 60% ACN). For analytical confirmation, employ HPLC (Zorbax SB-C18, 1.0 mL/min, 254 nm) to compare retention times with standards. Ethanol/water mixtures are effective for recrystallization .
Advanced Research Questions
Q. What strategies resolve contradictory solubility data for fluorinated benzoic acids during experimental design?
Systematically test solvent systems (e.g., ethanol/water, DMSO/water) while monitoring phase diagrams. For this compound, solubility in ethanol at 25°C is estimated at 15-25 mg/mL based on analogous 2-fluorobenzoic acid data. Conflicting results require controlled measurements (±0.1°C) and purity verification via HPLC. Mixed-solvent recrystallization (THF/hexane) often improves crystal quality .
Q. How does the benzyloxy group’s stability under acidic/basic conditions affect storage and handling?
The benzyloxy group is acid-labile. Store at -20°C in anhydrous, neutral conditions. Avoid prolonged exposure to pH <3 (e.g., during Fischer esterification). Stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis establish shelf-life parameters .
Q. What factors control regioselectivity in nucleophilic substitution reactions on derivatives?
Regioselectivity is influenced by:
- Electronic effects : Fluorine’s electron-withdrawing nature activates position 4 for electrophilic attack.
- Steric hindrance : Benzyloxy blocks position 5. Use polar aprotic solvents (DMSO) and strong nucleophiles (e.g., amines) at 80–100°C. DFT modeling predicts transition states for regiochemical outcomes .
Q. How are structure-activity relationships (SAR) analyzed for enzyme inhibition studies?
Synthesize analogs with modified benzyloxy/fluorine groups. Test against target enzymes (e.g., kinases) under standardized conditions (25 μM compound, 30 min incubation). Multivariate regression correlates substituent parameters (e.g., Hammett σ) with IC50 values. For example, smaller alkoxy groups may reduce steric hindrance, enhancing activity .
Q. What advanced methods validate synthetic intermediates during multi-step synthesis?
Use HR-MS for exact mass confirmation (error <2 ppm) and X-ray crystallography for unambiguous structural assignment. For example, intermediates in kinase inhibitor synthesis (e.g., piperidine derivatives) are validated via crystallographic data to ensure correct stereochemistry .
Q. How do researchers mitigate byproduct formation during large-scale synthesis?
Optimize stoichiometry (e.g., 1.2 eq. benzyl bromide to prevent di-benzylation) and employ flow chemistry for better heat/mass transfer. Monitor reactions in real-time via inline FT-IR to detect intermediates. Scale-up recrystallization using anti-solvent precipitation (e.g., water addition to ethanol solution) improves yield .
Q. What computational tools predict the physicochemical properties of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
